![molecular formula C14H17N3O3S2 B2413752 N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058189-45-9](/img/structure/B2413752.png)

N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

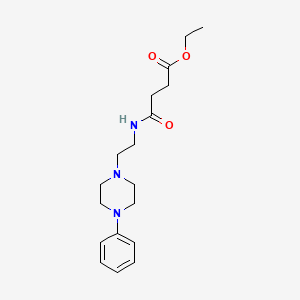

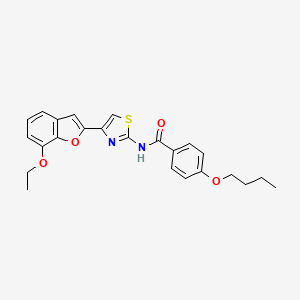

The compound “N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” is a complex organic molecule that contains a benzothiazole ring, a piperidine ring, and a methylsulfonyl group. Benzothiazole derivatives are known to exhibit a wide range of biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds, such as isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine, have been synthesized and evaluated for their cytotoxicity .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a piperidine ring, and a methylsulfonyl group. The exact structure would depend on the specific positions of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and reactivity. Unfortunately, specific information on these properties is not available .Scientific Research Applications

- Isoxazole Derivatives : Researchers have synthesized isoxazole derivatives of this compound and evaluated their cytotoxicity. These derivatives exhibit anti-cancer activity against several cancer cell lines, including Colo205, U937, MCF7, and A549. Notably, they are particularly effective against the Colo205 cell line, with IC50 values ranging from 5.04 to 13 μM .

- Mechanism : One promising compound, 20c, induces G2/M cell cycle arrest in Colo205 cells. Additionally, it significantly increases p53 levels, which play a crucial role in regulating cell proliferation and apoptosis. Alterations in mitochondrial proteins (Bcl-2 and Bax) lead to apoptosis through caspase activation. Compound 20c could serve as a potential small-molecule activator of p53 for further testing in colon cancer models .

- Methoxy Substituted HBT Derivative : A derivative called 2-(benzo[d]thiazol-2-yl)-6-methoxyphenol (TMP) has been synthesized and characterized. TMP exhibits a coupling of excited state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE). Its photophysical properties make it interesting for applications in optoelectronics and sensing .

- N-(Thiazol-2-yl)piperidine-2,6-dione Derivatives : A series of these derivatives were synthesized and characterized. Two out of the five newly synthesized compounds displayed strong nonlinear optical (NLO) properties. Computational studies and UV spectroscopy were used to explore their behavior .

Anti-Cancer Activity

Photophysical Properties

Nonlinear Optical Properties

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines . These compounds may interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 .

Mode of Action

It is suggested that similar compounds can induce cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways . This involves altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which results in apoptosis by accelerating the expression of caspases .

Biochemical Pathways

The compound likely affects the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . Activation of p53 can lead to G2/M cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

The result of the compound’s action is likely to be cell cycle arrest and apoptosis in cancer cells . This is achieved through the activation of p53, leading to an imbalance in the levels of key mitochondrial proteins and the acceleration of caspase expression .

properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-22(19,20)17-6-2-3-10(8-17)14(18)16-11-4-5-12-13(7-11)21-9-15-12/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKSKKIEDRBXRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2413676.png)

![N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide](/img/structure/B2413677.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2413678.png)

![N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413679.png)

![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)

![3,6-Dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2413684.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2413685.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413686.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)